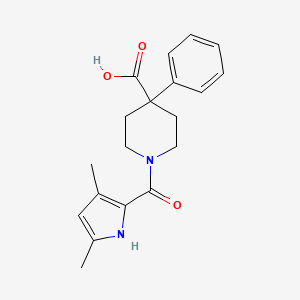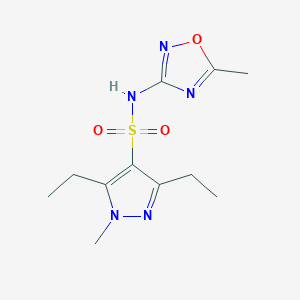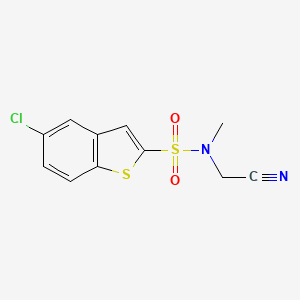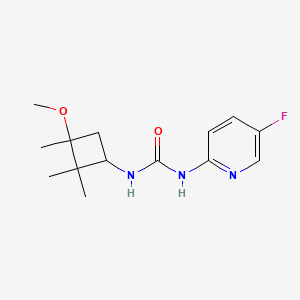
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that acts on various receptors in the central nervous system (CNS) and peripheral tissues. The A1 receptor is widely distributed in the brain, and its activation can have various effects on neuronal activity, including inhibition of neurotransmitter release and modulation of ion channels. DPCPX has been extensively studied for its ability to block the A1 receptor and its potential therapeutic applications.
作用机制
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The A1 receptor is involved in various physiological processes, including modulation of neuronal activity, regulation of blood flow, and modulation of immune function. By blocking the A1 receptor, 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid can modulate these processes and potentially have therapeutic effects.
Biochemical and physiological effects:
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of immune function. In the CNS, 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which can have various effects on neuronal activity. 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has also been shown to modulate ion channels, including potassium channels and calcium channels. In peripheral tissues, 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been shown to modulate immune function by reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its potency and selectivity for the A1 receptor, which allows for precise modulation of this receptor. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid, including further investigation of its potential therapeutic applications in various diseases and conditions. One area of particular interest is its potential use in the treatment of ischemic stroke, where it has shown promising results in animal models. Other areas of research include the investigation of its effects on other adenosine receptors and its potential interactions with other drugs. Overall, 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has shown great potential as a therapeutic agent and warrants further investigation.
合成方法
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid can be synthesized using various methods, including chemical synthesis and enzymatic methods. One of the most common chemical synthesis methods involves the reaction of 1,3-dimethyluracil with 1,3-dibromo-5-methylbenzene, followed by reduction and esterification to obtain the final product. Enzymatic methods involve the use of enzymes such as cytochrome P450 and peroxidases to catalyze the reactions involved in the synthesis.
科学研究应用
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is its use in the treatment of ischemic stroke, a condition caused by the interruption of blood flow to the brain. 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been shown to reduce the size of the infarcted area and improve neurological function in animal models of ischemic stroke. Other potential applications include the treatment of Parkinson's disease, epilepsy, and chronic pain.
属性
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-12-14(2)20-16(13)17(22)21-10-8-19(9-11-21,18(23)24)15-6-4-3-5-7-15/h3-7,12,20H,8-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJLIUIROJKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)


![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)
![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)